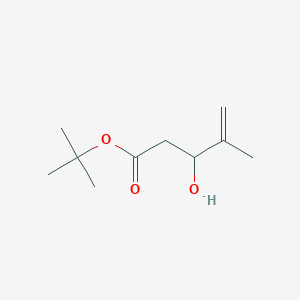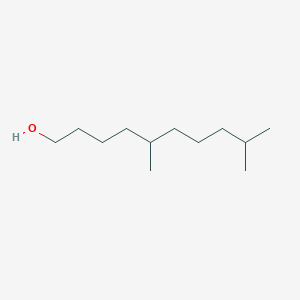
4-Pentenoic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentenoic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C10H18O3 It is a derivative of pentenoic acid, characterized by the presence of a hydroxy group and a methyl group on the pentenoic acid backbone, and an ester group formed with 1,1-dimethylethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethyl ester typically involves the esterification of 4-pentenoic acid derivatives. One common method is the reaction of 4-pentenoic acid with 1,1-dimethylethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentenoic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-pentenoic acid, 3-oxo-4-methyl-, 1,1-dimethylethyl ester.
Reduction: Formation of 4-pentenoic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
4-Pentenoic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Pentenoic acid, 3-hydroxy-4-methyl-, methyl ester
- 4-Pentenoic acid, 3-hydroxy-, methyl ester
- 2-Pentenoic acid, 4-methyl-, methyl ester
Uniqueness
4-Pentenoic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethyl ester is unique due to the presence of the 1,1-dimethylethyl ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
| 86336-14-3 | |
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
tert-butyl 3-hydroxy-4-methylpent-4-enoate |
InChI |
InChI=1S/C10H18O3/c1-7(2)8(11)6-9(12)13-10(3,4)5/h8,11H,1,6H2,2-5H3 |
Clé InChI |
QWHKUHXBHFJOCE-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(CC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14419953.png)

![({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid](/img/no-structure.png)


![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide](/img/structure/B14420011.png)
![1,1'-[1,2-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14420018.png)
![Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate](/img/structure/B14420030.png)
